

Role of [Asp371]-Tyrosinase (369-377) as a tumor antigen

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Compound of Interest

Compound Name: [Asp371]-Tyrosinase (369-377),
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An In-depth Technical Guide on the Role of [Asp371]-Tyrosinase (369-377) as a Tumor Antigen

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

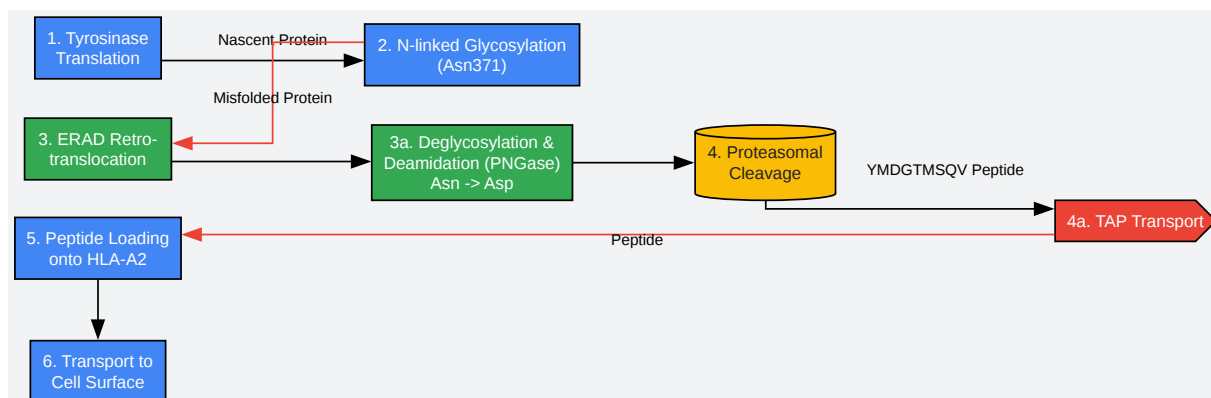
Tyrosinase, a key enzyme in melanin synthesis, is a well-established tumor-associated antigen (TAA) in melanoma.[1][2] A specific nonapeptide derived from this protein, corresponding to amino acids 369-377, has garnered significant interest as a target for immunotherapy. This peptide undergoes a crucial post-translational modification—the conversion of asparagine to aspartic acid at position 371—resulting in the sequence Tyr-Met-Asp-Gly-Thr-Met-Ser-Gln-Val (YMDGTMSQV).[3][4][5][6] This modified epitope is presented by the MHC class I molecule HLA-A*02:01 on the surface of melanoma cells and can be recognized by cytotoxic T lymphocytes (CTLs).[3][4][7][8] Its high presentation on tumor cells is linked to the aberrant processing and instability of the tyrosinase protein within the cancer cell machinery.[9] This guide provides a comprehensive overview of the antigen processing pathway, immunogenicity, and clinical relevance of the [Asp371]-Tyrosinase (369-377) peptide, supported by quantitative data and detailed experimental protocols.

Antigen Processing and Presentation Pathway

The generation of the YMDGTMSQV epitope is a multi-step process that deviates from the canonical MHC class I presentation pathway for cytosolic proteins. It relies on protein

misfolding, retrotranslocation from the endoplasmic reticulum (ER), and enzymatic modifications in the cytosol.

- **ER Translation and Glycosylation:** The tyrosinase protein is synthesized on ribosomes and translocated into the ER.^{[4][9]} The native sequence at position 371 contains an asparagine (Asn) residue within an N-linked glycosylation consensus site (Asn-Gly-Thr).^{[7][10]} This Asn residue is glycosylated in the ER.
- **ER-Associated Degradation (ERAD):** Misfolded or short-lived tyrosinase molecules are targeted for degradation.^{[9][10]} These proteins are retrotranslocated from the ER back into the cytosol through the ERAD pathway.^[10] The high presentation of the tyrosinase epitope is associated with this instability and aberrant intracellular processing.^[9]
- **Deglycosylation and Deamidation:** In the cytosol, the enzyme Peptide-N-glycanase (PNGase) cleaves the N-glycan chain from the Asn371 residue. This enzymatic cleavage results in the deamidation of asparagine, converting it into aspartic acid (Asp).^[10]
- **Proteasomal Cleavage:** The full-length, deamidated tyrosinase protein is then cleaved by the proteasome in the cytosol, generating the nine-amino-acid peptide YMDGTMSQV.^{[4][11][12]}
- **TAP Transport and MHC Loading:** The resulting peptide is transported from the cytosol back into the ER via the Transporter associated with Antigen Processing (TAP).^{[4][11][12]} Inside the ER, the peptide binds to newly synthesized HLA-A*02:01 molecules.^[7]
- **Cell Surface Presentation:** The stable peptide-MHC class I complex is then transported to the melanoma cell surface, where it can be recognized by the T-cell receptors of specific CD8+ cytotoxic T lymphocytes.



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Antigen processing pathway of [Asp371]-Tyrosinase(369-377).

Quantitative Data Summary

Quantitative analysis of peptide-MHC binding and data from clinical trials are crucial for evaluating the therapeutic potential of the [Asp371]-Tyrosinase (369-377) antigen.

Table 1: MHC Class I Binding Affinity

Binding affinity to the HLA-A*0201 molecule is a key determinant of a peptide's immunogenicity. The data shows that both the human peptide and its murine homolog bind with high affinity.

Peptide Origin	Sequence	Target Molecule	Binding Affinity (IC50)	Reference
Human	YMDGTMSQV	HLA-A0201	74 nM	[13]
Human	YMDGTMSQV	HLA-A0201+ T2 cells	1.2 µg/mL (~1164 nM)	[5]
Murine	FMDGTMSQV	HLA-A*0201	65 nM	[13]

Note: The discrepancy in IC50 values may be due to different experimental systems (purified MHC molecules vs. cell-based assays).

Table 2: Summary of Clinical Trials

The [Asp371]-Tyrosinase (369-377) peptide has been investigated in several clinical trials, primarily as a component of cancer vaccines for melanoma patients.

Trial Phase	Vaccine Composition	Patient Population	Key Outcomes & Immunological Response	Reference
Phase II	Tyrosinase peptides + GM-CSF	Stage IV Melanoma (HLA class I matched)	Limited clinical activity. Induction of tyrosinase-reactive T-cells observed in 4 patients, including one with a mixed response and one with stable disease.	[14] [15]
Phase I/II	Mouse and Human Tyrosinase DNA	Stage III/IV Melanoma (HLA-A*0201+)	Vaccines were safe. CD8+ T-cell responses to the YMDGTMSQV peptide were induced in 7/18 patients. Responding T-cells had an effector memory phenotype.	[16]
Phase III	Multiple peptides (gp100, MART-1, tyrosinase) + GM-CSF	Resected High-Risk Melanoma	Did not improve relapse-free or overall survival compared to control.	[17]

Experimental Protocols

The study of the [Asp371]-Tyrosinase (369-377) antigen involves a range of immunological assays to quantify T-cell responses and cytotoxic function.

Protocol 1: Chromium-51 (51Cr) Release Cytotoxicity Assay

This assay is the gold standard for measuring the ability of cytotoxic T lymphocytes (CTLs) to kill target cells.

Objective: To quantify the lysis of target cells (e.g., peptide-pulsed T2 cells or melanoma cells) by antigen-specific CTLs.

Methodology:

- Target Cell Preparation:
 - Culture target cells (e.g., HLA-A2 positive T2 cells) to a sufficient number.
 - Label the target cells by incubating them with 100 μ Ci of Na²⁵¹CrO₄ for 1-1.5 hours at 37°C.[\[4\]](#)[\[18\]](#)
 - Wash the labeled cells 3 times with culture medium to remove excess 51Cr.
 - Resuspend cells and pulse them with varying concentrations of the YMDGTMSQV peptide (e.g., 0.1, 1, 10 μ g/mL) for 1-3 hours.[\[18\]](#) A negative control (no peptide or irrelevant peptide) should be included.
- Effector Cell Co-culture:
 - Plate the labeled and peptide-pulsed target cells in a 96-well round-bottom plate at a fixed density (e.g., 5,000 cells/well).
 - Add effector CTLs at various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
 - Prepare control wells:
 - Spontaneous Release: Target cells with medium only.

- Maximum Release: Target cells with a lysis agent (e.g., 5% Triton X-100).
- Incubation and Measurement:
 - Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C.[4]
 - After incubation, centrifuge the plate again.
 - Harvest a fraction of the supernatant from each well.
 - Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- Data Analysis:
 - Calculate the percentage of specific lysis using the formula: $\% \text{ Specific Lysis} = 100 * (\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})$

Protocol 2: Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay

This highly sensitive assay is used to detect and quantify cytokine-secreting cells at the single-cell level, commonly used for measuring IFN- γ release from activated T-cells.

Objective: To determine the frequency of antigen-specific T-cells in a population (e.g., PBMCs) by measuring cytokine production upon peptide stimulation.

Methodology:

- Plate Coating: Coat a 96-well PVDF membrane plate with an anti-cytokine (e.g., anti-IFN- γ) capture antibody overnight at 4°C.
- Cell Plating:
 - Wash the plate and block with a blocking buffer.
 - Add responder cells (e.g., patient PBMCs) to the wells.

- Add stimulator cells (e.g., peptide-pulsed T2 cells or dendritic cells) or directly add the YMDGTMSQV peptide to the wells. Include positive (e.g., PHA) and negative (irrelevant peptide) controls.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
- Detection:
 - Wash the plate to remove cells.
 - Add a biotinylated anti-cytokine detection antibody.
 - Add streptavidin-alkaline phosphatase (ALP) conjugate.
 - Add a substrate (e.g., BCIP/NBT) that forms a colored precipitate (spot) at the site of cytokine secretion.
- Analysis: Wash and dry the plate. Count the spots in each well using an automated ELISPOT reader. Each spot represents a single cytokine-secreting cell.

Protocol 3: MHC-Tetramer Staining

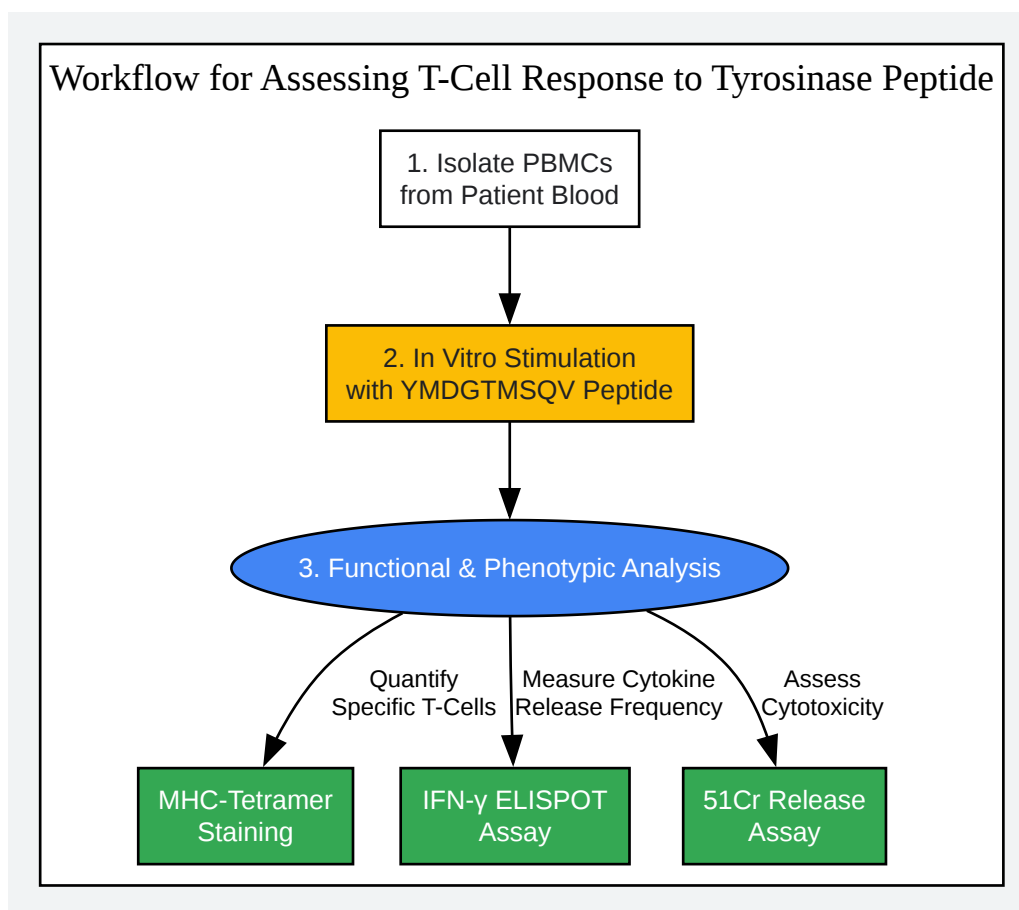
This flow cytometry-based technique allows for the direct visualization and quantification of antigen-specific T-cells.

Objective: To identify and enumerate T-cells that have T-cell receptors (TCRs) specific for the tyrosinase(369-377)-HLA-A2 complex.

Methodology:

- Reagent: Obtain a phycoerythrin (PE) or allophycocyanin (APC) conjugated HLA-A*02:01 tetramer folded with the YMDGTMSQV peptide.
- Cell Staining:
 - Isolate PBMCs from a patient blood sample.

- Incubate the cells with the fluorescently labeled tetramer reagent for 30-60 minutes at room temperature or 37°C in the dark.
- Add fluorescently-conjugated antibodies against cell surface markers, such as anti-CD8 and anti-CD3, to identify the CTL population.
- Flow Cytometry:
 - Wash the cells to remove unbound antibodies and tetramers.
 - Acquire the cells on a flow cytometer.
- Data Analysis:
 - Gate on the lymphocyte population, then on CD3+ cells, and subsequently on CD8+ T-cells.
 - Within the CD8+ gate, quantify the percentage of cells that are positive for the tyrosinase-tetramer.



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Workflow for assessing T-cell response to tyrosinase peptide.

Conclusion and Future Directions

The [Asp371]-Tyrosinase (369-377) peptide is a bona fide tumor antigen, arising from the unique biology of melanoma cells. Its processing pathway, involving ERAD and post-translational deamidation, highlights a non-canonical source of MHC class I epitopes that can be exploited for immunotherapy. While early peptide vaccine trials have shown modest success, the induction of specific T-cell responses in some patients is encouraging.[14][16]

Future strategies should focus on enhancing the immunogenicity of this epitope. This could involve combination therapies with checkpoint inhibitors to overcome T-cell exhaustion, the use of more potent adjuvants, or delivery via advanced platforms like mRNA vaccines or viral vectors to optimize antigen presentation and T-cell activation.[8] Further investigation into the factors that dictate tyrosinase protein instability in tumor cells could also unveil new therapeutic targets to increase the presentation of this and other tumor antigens.

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References

- 1. Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dbaitalia.it [dbaitalia.it]
- 3. Peptide Tyrosinase (Asp371) - HLA-A*0201 YMDGTMSQV - SB-PEPTIDE [sb-peptide.com]
- 4. zoonosen.vetmed.uni-muenchen.de [zoonosen.vetmed.uni-muenchen.de]
- 5. caymanchem.com [caymanchem.com]
- 6. abbiotec.com [abbiotec.com]
- 7. An N-glycosylated tyrosinase epitope associates with newly synthesized MHC class I molecules in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Melanoma cells present high levels of HLA-A2-tyrosinase in association with instability and aberrant intracellular processing of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Transporter (TAP)- and proteasome-independent presentation of a melanoma-associated tyrosinase epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. molnova.com [molnova.com]
- 13. osti.gov [osti.gov]
- 14. Phase 2 trial of vaccination with tyrosinase peptides and granulocyte-macrophage colony-stimulating factor in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ascopubs.org [ascopubs.org]
- 17. mdpi.com [mdpi.com]

- 18. rupress.org [rupress.org]
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